(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

Description

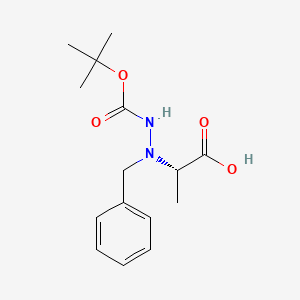

(S)-2-(1-Benzyl-2-Boc-hydrazinyl)propanoic acid is a chiral organic compound characterized by:

- Stereochemistry: The (S)-configuration at the chiral center of the propanoic acid backbone.

- Functional Groups: A benzyl-substituted hydrazine moiety, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid terminus.

- Applications: Likely serves as an intermediate in peptide synthesis or protease inhibitor development, given its Boc-protected hydrazine (a mimic for peptide bonds) and carboxylic acid functionality .

The Boc group enhances stability during synthetic steps, while the benzyl group may influence lipophilicity and binding interactions in target enzymes .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRRUKULDYLAHI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid typically involves the following steps:

Formation of the hydrazine derivative: Starting with a suitable precursor, such as an amino acid derivative, the hydrazine group is introduced through a reaction with hydrazine or a hydrazine derivative.

Protection of the hydrazine group: The hydrazine group is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride as the benzylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The hydrazinyl group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group could yield azo compounds, while reduction could yield primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through reactions such as oxidation, reduction, and nucleophilic substitution. The compound's ability to undergo diverse chemical transformations makes it valuable in developing complex molecules.

Synthetic Routes

- The synthesis typically involves protecting the hydrazine group with a tert-butoxycarbonyl (Boc) group, followed by benzylation and the introduction of the chiral center. This multi-step process is crucial for producing derivatives with specific biological activities.

Medicinal Chemistry

Drug Development

- The compound's chiral nature allows it to interact selectively with biological targets, making it a candidate for drug development. Its derivatives have shown potential as enzyme inhibitors, which are essential in designing therapeutics for various diseases.

Biological Activity

- The hydrazinyl group in this compound can form covalent bonds with amino acids in proteins, enabling researchers to probe protein structures and functions. This property is particularly useful in enzyme interaction studies and modifications .

Biological Research

Enzyme Inhibition Studies

- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding disease mechanisms and developing targeted therapies.

Protein Modification

- Its ability to covalently bond with proteins allows for targeted modifications that can alter protein function. This application is significant in studying biochemical pathways and developing new therapeutic strategies.

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is utilized in producing fine chemicals and pharmaceuticals. Its role as an intermediate facilitates the large-scale synthesis of complex compounds with high purity and yield .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Enzyme Inhibition by Hydrazine Derivatives | Investigate the inhibitory effects of hydrazine derivatives on specific enzymes | Demonstrated that this compound effectively inhibits target enzymes, suggesting potential therapeutic applications |

| Protein Interaction Studies | Explore the binding interactions of hydrazine compounds with proteins | Found that the compound forms stable covalent bonds with key amino acids, influencing protein activity and stability |

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Boc-Protected Amine Derivatives

Key Differences :

Benzyl and Carboxylic Acid-Containing Compounds

Comparison :

- Hydrophilicity: The parent compound’s propanoic acid may offer better solubility than benzoic acid derivatives (e.g., ).

- Reactivity : Mercaptomethyl groups in EP00361365 derivatives enable disulfide bond formation, a feature absent in the Boc-hydrazinyl compound .

Research Findings and Implications

- Drug Design: Cyclic systems (e.g., azetidinone, cyclopentyl) in analogs improve target affinity but reduce synthetic accessibility. The parent compound’s linear structure offers modularity for derivatization .

- Solubility vs. Lipophilicity : Benzyl and Boc groups increase lipophilicity, which may enhance membrane permeability but require formulation adjustments for bioavailability.

Biological Activity

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid, a chiral organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₂N₂O₄

- Molecular Weight : 294.35 g/mol

- Functional Groups : Hydrazinyl group, benzyl group, tert-butoxycarbonyl (Boc) protecting group.

The compound's hydrazinyl group is particularly significant as it can interact with specific amino acids in proteins, influencing various biochemical pathways and making it valuable for enzyme interaction studies.

The biological activity of this compound primarily stems from its ability to form covalent bonds with proteins. This property allows for targeted modifications of protein functions, which are crucial for understanding enzyme mechanisms and developing therapeutic agents. The compound's interactions can influence:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to active sites.

- Protein Modification : It can modify protein functions through targeted interactions with specific amino acids.

Cytotoxicity and Apoptosis Induction

Recent studies have highlighted the cytotoxic effects of related compounds derived from hydrazinyl structures. For instance, a phthalazine-based derivative exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 0.32 μM, indicating that similar hydrazinyl compounds may also possess potent anticancer properties .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Phthalazine Derivative | 0.32 | Cytotoxicity in HCT-116 cells |

| Sorafenib | 2.93 | Reference for comparison |

Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

Protein Interaction Studies

The ability of this compound to interact with proteins was explored through various biochemical assays. These studies indicated that the compound could effectively probe protein structures and functions, enhancing its utility in biochemical research.

Case Studies

- Inhibition of Immunoproteasome : A related study focused on immunoproteasome inhibition as a therapeutic strategy for hematological malignancies. Compounds structurally related to this compound demonstrated low micromolar or sub-micromolar inhibition against specific subunits of the immunoproteasome .

- Antibacterial Activity : Research into similar hydrazinyl derivatives has shown promising antibacterial properties. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the key synthetic routes for (S)-2-(1-Benzyl-2-Boc-hydrazinyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis involves three critical steps:

- Step 1 : Hydrazine protection using Boc anhydride to prevent side reactions.

- Step 2 : Benzylation via nucleophilic substitution with benzyl bromide.

- Step 3 : Introduction of the chiral center via asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution).

| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|---|

| 1 | Boc Protection | Boc anhydride, base (e.g., NaHCO₃), THF, 0–25°C | Use excess Boc anhydride (1.5 eq) and monitor pH to avoid deprotection . |

| 2 | Benzylation | Benzyl bromide, DMF, 60°C, 12 hr | Ensure anhydrous conditions; employ catalytic KI for improved reactivity . |

| 3 | Chiral Center Formation | L-Proline-derived catalyst, EtOH, reflux | Optimize catalyst loading (5–10 mol%) and reaction time (24–48 hr) for enantiomeric excess >98% . |

Advanced purification techniques include flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water .

Q. What analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via H and C NMR. Key signals: Boc tert-butyl group (~1.4 ppm, singlet), benzyl aromatic protons (7.2–7.4 ppm), and chiral α-proton (3.8–4.2 ppm, multiplet) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (294.35 g/mol) and fragmentation patterns (e.g., loss of Boc group: m/z 194.2).

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to confirm enantiopurity (>99% ee) .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies, and what experimental designs are recommended?

The compound acts as a covalent enzyme modifier via its hydrazinyl group. Key applications:

- Mechanism : Targets cysteine or lysine residues in enzyme active sites, forming stable adducts .

- Assay Design :

Pre-incubate the compound (10–100 µM) with the enzyme (e.g., proteases) in pH 7.4 buffer.

Measure residual activity using fluorogenic substrates (e.g., Z-FR-AMC for caspases).

Determine IC₅₀ via dose-response curves (typical range: 1–50 µM) .

Case Study : Derivatives showed IC₅₀ of 5 µM against caspase-3, with irreversible inhibition confirmed by dialysis assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility Checks : Validate protocols using standardized buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl).

- Purity Analysis : Quantify impurities (e.g., de-Boc byproducts) via LC-MS; impurities >1% can skew activity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., Boc-protected vs. free hydrazine analogs) (Table 1) .

Table 1 : Comparative Enzyme Inhibition Data

| Compound | Structure | Target Enzyme | IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| This compound | Boc-protected | Caspase-3 | 5.0 ± 0.3 | Irreversible binding |

| (S)-2-(1-Benzyl-hydrazinyl)propanoic acid | Free hydrazine | Caspase-3 | 25.0 ± 2.1 | Reversible inhibition |

Q. What strategies are effective for studying its protein-modification mechanisms?

- Click Chemistry : Introduce an alkyne handle to the compound for subsequent conjugation with azide-modified fluorescent tags. Track binding via fluorescence polarization .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., thrombin) to resolve binding modes.

- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify modified proteins in cellular lysates .

Methodological Considerations

- Contradiction Analysis : If biological activity is inconsistent, re-evaluate synthetic batches for diastereomer formation (e.g., via H NMR coupling constants) .

- Scale-Up Challenges : Industrial methods employ continuous flow reactors for Boc protection (residence time: 30 min, 80°C) to improve yield (85–90%) and reduce racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.